Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the reaction of 3-iodoaniline with ethyl 5,6-dichloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5,6-dichloro-2-phenylpyrimidine-4-carboxylate
- Ethyl 5,6-dichloro-2-(4-iodophenyl)pyrimidine-4-carboxylate
- Ethyl 5,6-dichloro-2-(3-bromophenyl)pyrimidine-4-carboxylate
Comparison: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This iodine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents. The presence of iodine can enhance the compound’s ability to participate in coupling reactions and may also affect its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C13H9Cl2IN2O2 |
---|---|
Molekulargewicht |
423.03 g/mol |
IUPAC-Name |
ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
PGMYMGBRBDOGCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.